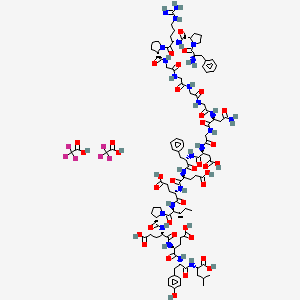

Bivalirudin Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

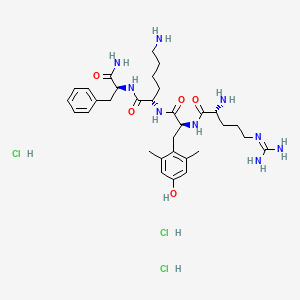

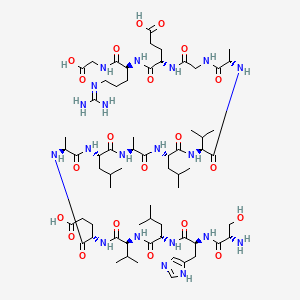

Bivalirudin Trifluoroacetate is a synthetic peptide analog of hirudin, a naturally occurring anticoagulant found in the saliva of medicinal leeches. It is a direct thrombin inhibitor used primarily as an anticoagulant during percutaneous coronary interventions. This compound is known for its predictable anticoagulant effect and is used to prevent thrombus formation during procedures such as coronary angioplasty .

Métodos De Preparación

Bivalirudin Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of Fmoc-protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the first amino acid to the resin, followed by the removal of the Fmoc protecting group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The peptide is then cleaved from the resin and purified to obtain the final product .

Análisis De Reacciones Químicas

Bivalirudin Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur under oxidative conditions, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

Substitution: this compound can undergo substitution reactions, particularly at the amino acid side chains. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. .

Aplicaciones Científicas De Investigación

Bivalirudin Trifluoroacetate has several scientific research applications:

Medicine: It is used as an anticoagulant in patients undergoing percutaneous coronary intervention, especially in those with heparin-induced thrombocytopenia.

Biology: It is used in studies involving blood coagulation and thrombin inhibition.

Chemistry: It serves as a model compound for studying peptide synthesis and purification techniques.

Industry: It is used in the pharmaceutical industry for the development of anticoagulant therapies .

Mecanismo De Acción

Bivalirudin Trifluoroacetate exerts its effects by directly inhibiting thrombin. It binds to both the catalytic site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin, a crucial step in thrombus formation. The binding is reversible, as thrombin can slowly cleave the thrombin-bivalirudin bond, restoring its active site .

Comparación Con Compuestos Similares

Bivalirudin Trifluoroacetate is unique compared to other thrombin inhibitors due to its reversible binding and predictable anticoagulant effect. Similar compounds include:

Hirudin: A naturally occurring thrombin inhibitor found in leech saliva.

Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.

Dabigatran: An oral direct thrombin inhibitor used for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation. This compound is preferred in certain clinical settings due to its rapid onset and short half-life, which allows for better control of anticoagulation

Propiedades

Número CAS |

1191386-50-1 |

|---|---|

Fórmula molecular |

C102H140F6N24O37 |

Peso molecular |

2408.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C98H138N24O33.2C2HF3O2/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53;2*3-2(4,5)1(6)7/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103);2*(H,6,7)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-;;/m0../s1 |

Clave InChI |

XGSRYNAQENZUAY-HKRGSHRKSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)